Anti-Angiogenic Potency: HUVEC Proliferation IC50 Relative to Erythrodiol
In a head-to-head screen of compounds isolated from Liquidambaris Resina against VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation, the (3β)-olean-12-ene-3,23-diol scaffold exhibited a distinctly different potency tier compared to erythrodiol and the onocerane-type epoxide comparator. Specifically, compound 4 (28-norlup-20(29)-en-3-one-17β-hydroperoxide) and compound 5 (erythrodiol) achieved IC50 values of 17.43 ± 2.17 μM and 35.32 ± 0.61 μM respectively, while the target compound (compound 7, (3β)-olean-12-ene-3,23-diol) was reported to not display a quantifiable anti-proliferative effect under identical assay conditions despite sharing the olean-12-ene backbone. This stark functional divergence, despite conserved core structure, indicates that the 3β,23-diol substitution negatively modulates interactions with key angiogenic signaling mediators [1].
| Evidence Dimension | Inhibition of HUVEC proliferation (IC50, μmol·L⁻¹) |
|---|---|
| Target Compound Data | Not active (no quantifiable IC50 under assay conditions) |
| Comparator Or Baseline | Erythrodiol (compound 5): 35.32 ± 0.61 μM; Compound 4: 17.43 ± 2.17 μM |
| Quantified Difference | Target compound lacks the anti-proliferative activity displayed by erythrodiol in this model, defining a clear functional boundary between C-23/C-24 and C-28 hydroxylated oleanane congeners. |
| Conditions | MTT assay, VEGF-induced HUVEC proliferation model, compounds from Liquidambaris Resina EtOAc fraction |
Why This Matters
For anti-angiogenesis screening programs, selecting erythrodiol versus (3β)-olean-12-ene-3,23-diol is not interchangeable; the latter is functionally silent in HUVEC proliferation assays, guiding library selection based on the desired biological readout.
- [1] Xu, S. Y. et al. A new cinnamic acid ester derivative from Liquidambaris Resina. Zhongguo Zhong Yao Za Zhi 2023, 48, 4130–4136. PMID: 37802781. View Source
